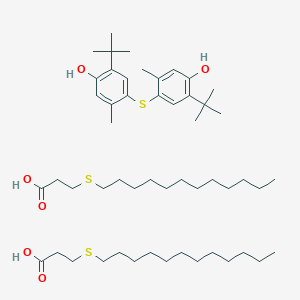
4,4'-Thiobis(2-tert-butyl-5-methylphenol) bis(3-(dodecylthio)propionate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-Thiobis(2-tert-butyl-5-methylphenol) bis(3-(dodecylthio)propionate) is a complex organic compound known for its antioxidant properties. It is commonly used in various industrial applications to prevent the oxidation of materials, thereby extending their lifespan and maintaining their quality. The compound’s structure includes two tert-butyl groups, which contribute to its stability and effectiveness as an antioxidant.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Thiobis(2-tert-butyl-5-methylphenol) bis(3-(dodecylthio)propionate) typically involves the reaction of 4,4’-Thiobis(2-tert-butyl-5-methylphenol) with 3-(dodecylthio)propionic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the esterification process. The reaction mixture is then purified to obtain the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation and crystallization, helps in obtaining a product that meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-Thiobis(2-tert-butyl-5-methylphenol) bis(3-(dodecylthio)propionate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound back to its thiol form.
Substitution: The tert-butyl groups can undergo substitution reactions with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, aryl halides.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiols.
Substitution Products: Alkylated or arylated derivatives.
Aplicaciones Científicas De Investigación
4,4’-Thiobis(2-tert-butyl-5-methylphenol) bis(3-(dodecylthio)propionate) has a wide range of applications in scientific research:
Chemistry: Used as a stabilizer in polymer chemistry to prevent degradation of polymers.
Biology: Investigated for its potential antioxidant properties in biological systems.
Medicine: Explored for its potential use in preventing oxidative stress-related diseases.
Industry: Widely used in the production of plastics, rubber, and other materials to enhance their durability and resistance to oxidation.
Mecanismo De Acción
The antioxidant properties of 4,4’-Thiobis(2-tert-butyl-5-methylphenol) bis(3-(dodecylthio)propionate) are attributed to its ability to scavenge free radicals. The compound donates hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The presence of tert-butyl groups enhances its stability and effectiveness as an antioxidant.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Thiobis(2-tert-butyl-5-methylphenol): A precursor to the compound , also known for its antioxidant properties.
Bis(3-tert-butyl-4-hydroxy-6-methylphenyl)sulfide: Another antioxidant with a similar structure and function.
Uniqueness
4,4’-Thiobis(2-tert-butyl-5-methylphenol) bis(3-(dodecylthio)propionate) stands out due to its enhanced stability and effectiveness, attributed to the presence of both tert-butyl and dodecylthio groups. This combination provides superior antioxidant properties compared to similar compounds.
Propiedades
Fórmula molecular |
C52H90O6S3 |
|---|---|
Peso molecular |
907.5 g/mol |
Nombre IUPAC |
2-tert-butyl-4-(5-tert-butyl-4-hydroxy-2-methylphenyl)sulfanyl-5-methylphenol;3-dodecylsulfanylpropanoic acid |
InChI |
InChI=1S/C22H30O2S.2C15H30O2S/c1-13-9-17(23)15(21(3,4)5)11-19(13)25-20-12-16(22(6,7)8)18(24)10-14(20)2;2*1-2-3-4-5-6-7-8-9-10-11-13-18-14-12-15(16)17/h9-12,23-24H,1-8H3;2*2-14H2,1H3,(H,16,17) |
Clave InChI |
SRCFNXICYDHPRC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCSCCC(=O)O.CCCCCCCCCCCCSCCC(=O)O.CC1=CC(=C(C=C1SC2=CC(=C(C=C2C)O)C(C)(C)C)C(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




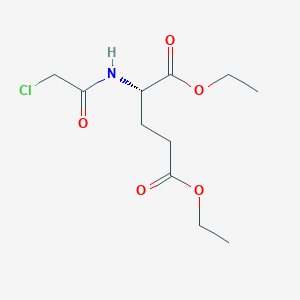
![Methyl 5-ethyl-2-[2-(2-imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]thiophene-3-carboxylate](/img/structure/B12342465.png)
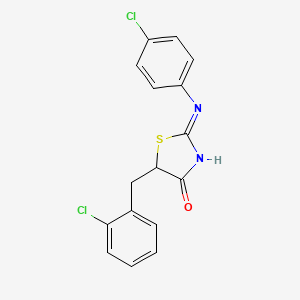
![ethyl 2-{2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamido}benzoate](/img/structure/B12342475.png)
![8-phenyl-7,10-diazoniatricyclo[8.4.0.02,7]tetradeca-1(14),2,4,6,8,10,12-heptaene;dibromide](/img/structure/B12342477.png)

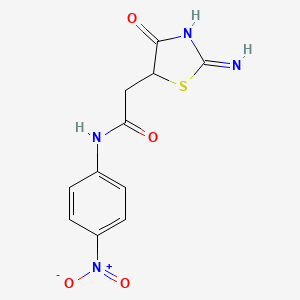

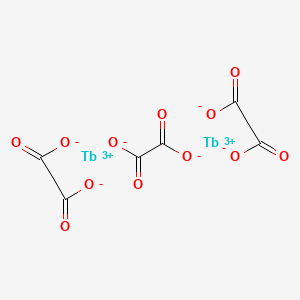
![N-(4-ethylphenyl)-2-(4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)acetamide](/img/structure/B12342508.png)
![Ethyl 2-[(2-{[(2-ethoxyphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate](/img/structure/B12342511.png)
![2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B12342515.png)
